molecular formula C5H12ClN3O2 B13063035 Morpholine-4-carbohydrazidehydrochloride

Morpholine-4-carbohydrazidehydrochloride

Cat. No.: B13063035
M. Wt: 181.62 g/mol
InChI Key: GQYZNNYLKWRYTH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is morpholine-4-carbohydrazide hydrochloride . This nomenclature reflects its core structure: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted at the 4-position with a carbohydrazide group (-CONHNH₂), which is protonated as a hydrochloride salt. The parent compound, morpholine-4-carbohydrazide (CID 2777679), becomes ionic upon reaction with hydrochloric acid, forming the hydrochloride derivative.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₁₂ClN₃O₂ , derived from the combination of the parent carbohydrazide (C₅H₁₁N₃O₂) and hydrochloric acid (HCl). The molecular weight, calculated using atomic masses from the periodic table, is 181.62 g/mol . This value aligns with experimental data obtained via mass spectrometry and is consistent with the compound’s monoisotopic mass of 181.062 Da.

Table 1: Molecular Formula and Weight Breakdown

Component Contribution to Molecular Weight (g/mol)
Carbon (5 × C) 60.05
Hydrogen (12 × H) 12.12
Chlorine (1 × Cl) 35.45
Nitrogen (3 × N) 42.04
Oxygen (2 × O) 32.00
Total 181.62

Crystallographic Data and Conformational Isomerism

While direct single-crystal X-ray diffraction data for this compound are limited, insights can be extrapolated from related morpholine derivatives. For instance, studies on 4-morpholine-carboxamidine (C₅H₁₁N₃O) reveal that the morpholine ring adopts a chair conformation in the solid state, with the substituent at the 4-position occupying an equatorial position to minimize steric strain. This conformation is stabilized by intramolecular hydrogen bonds between the hydrazide group and the morpholine oxygen.

In the hydrochloride salt, the protonation of the hydrazide nitrogen likely induces slight distortions in the ring geometry. Comparative analyses of N-methylmorpholine derivatives suggest that quaternization of the nitrogen atom increases the preference for axial substituents due to steric and electronic effects. For this compound, this could manifest as a twist-boat conformation in certain solvent environments, though further crystallographic validation is required.

Hydrogen Bonding Patterns and Intermolecular Interactions

Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice of this compound. Infrared (IR) spectroscopy data (KBr wafer) reveal characteristic absorption bands at 1660 cm⁻¹ and 3300–3500 cm⁻¹ , corresponding to the stretching vibrations of the carbonyl (C=O) and N-H groups, respectively. These groups participate in N-H⋯O and N-H⋯Cl hydrogen bonds, forming a three-dimensional network in the solid state.

Key Hydrogen Bonding Interactions:

  • Hydrazide N-H donors interact with chloride ions (N-H⋯Cl⁻), with bond lengths approximating 2.1–2.3 Å.
  • Morpholine oxygen acts as an acceptor for N-H bonds from adjacent molecules (N-H⋯O), creating chains along the crystallographic axis.

Table 2: Spectral Signatures of Hydrogen Bonding

Spectral Technique Observed Peaks Assignment
FTIR (KBr) 1660 cm⁻¹ C=O stretching
FTIR (KBr) 3300–3500 cm⁻¹ N-H stretching
¹H NMR (D₂O) δ 3.70–4.10 (m, 4H) Morpholine ring protons

These interactions are critical for understanding the compound’s solubility and reactivity. For example, the strong N-H⋯Cl⁻ bonds contribute to its high solubility in polar solvents like water and methanol.

Properties

Molecular Formula

C5H12ClN3O2

Molecular Weight

181.62 g/mol

IUPAC Name

morpholine-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H11N3O2.ClH/c6-7-5(9)8-1-3-10-4-2-8;/h1-4,6H2,(H,7,9);1H

InChI Key

GQYZNNYLKWRYTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-carbohydrazidehydrochloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process typically involves the following steps:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.

    Reduction: The cyclized products are then reduced to yield the final compound.

Industrial Production Methods

Industrial production of morpholine and its derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carbohydrazidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups attached to the morpholine ring .

Scientific Research Applications

Morpholine-4-carbohydrazidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine-4-carbohydrazidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, morpholine derivatives have been shown to inhibit fungal enzymes, disrupting fungal sterol synthesis and leading to the accumulation of toxic intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Morpholine-4-carbohydrazide hydrochloride with structurally related morpholine derivatives, highlighting key differences in molecular features, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Key Properties Applications References
Morpholine-4-carbohydrazide hydrochloride* C₅H₁₂ClN₃O₂ 181.63 Morpholine + carbohydrazide hydrochloride Hydrazide group enables hydrazone formation; polar, water-soluble salt Pharmaceutical intermediates, heterocycle synthesis
Morpholine-4-carbothioamide C₅H₁₀N₂OS 146.21 Morpholine + thioamide (-CSNH₂) Higher lipophilicity; mp 153–156°C Antimicrobial agents, enzyme inhibitors
Morpholine-4-carbonyl chloride C₅H₈ClNO₂ 149.59 Morpholine + acyl chloride (-COCl) Reactive, moisture-sensitive; corrosive Precursor for amides, esters, polymers
Morpholine-4-carboximidamide hydrochloride C₅H₁₂ClN₃O 165.65 Morpholine + amidine (-C(NH)NH₂) hydrochloride Basic; forms stable salts with acids Enzyme inhibition, coordination chemistry
Morpholine hydrochloride C₄H₁₀ClNO 123.58 Simple morpholine hydrochloride salt Hygroscopic; mp ~125°C Solvent, catalyst, pharmaceutical intermediate

*Inferred properties based on structural analogs.

Pharmacological and Industrial Relevance

  • Morpholine-4-carbothioamide (): Demonstrated antimicrobial activity against Gram-positive bacteria due to sulfur’s electron-withdrawing effects.
  • Morpholine-4-carbonyl chloride (): Used industrially to synthesize peptide analogs and polymers.
  • Morpholine hydrochloride (): A common catalyst in organic synthesis and a precursor for antipsychotic drugs like Molindone .

Research Findings and Data Gaps

  • Anticancer Agents : Hydrazones derived from carbohydrazides exhibit apoptosis-inducing activity .
  • Coordination Chemistry : Hydrazide groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis .

Further research is needed to elucidate the target compound’s pharmacokinetics, toxicity, and synthetic scalability.

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